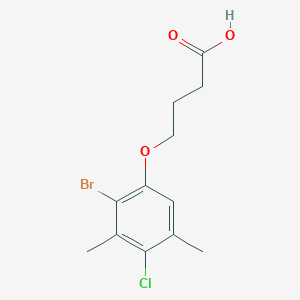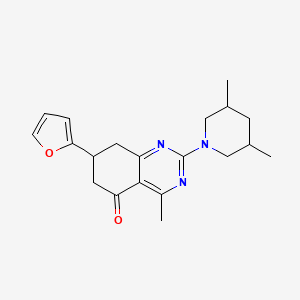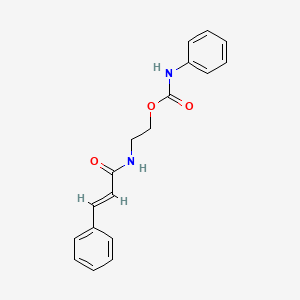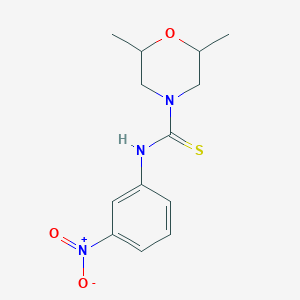![molecular formula C14H12ClNO2 B4617450 3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)
3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Vue d'ensemble
Description
This compound is a part of various chemical syntheses and studies, particularly in the field of heterocyclic chemistry. It has been explored for its potential in forming diverse molecular structures and properties.
Synthesis Analysis
- The synthesis of related compounds involves regiospecific processes, as seen in the synthesis of pyrazolyl propionic acid and its ester derivatives. These processes necessitate accurate identification through spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
- Studies on similar furan-containing compounds demonstrate the importance of molecular structure elucidation using techniques like NMR spectroscopy and IR spectrometry. These methods reveal critical aspects of the compounds' structures, including characteristic peaks and stretching vibrations of various functional groups (Rubtsova et al., 2020).
Chemical Reactions and Properties
- The chemical reactions of furan and phenyl derivatives, as analogs to the compound , are intricate, often involving reactions like Michael addition or Schiff base formation. These reactions play a crucial role in determining the chemical properties of the resulting compounds (Greiner‐Bechert & Otto, 1992).
Physical Properties Analysis
- The physical properties, such as crystallization behaviors and conformational differences, are crucial in understanding these compounds. For instance, the crystalline structure of related compounds can be significantly affected by functional group interactions, as observed in carboxylic acid groups and C-H...A interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
- The chemical properties of such compounds are often explored through their reactivity and potential in forming new derivatives. For example, the synthesis of Schiff bases and bis(aminophosphonates) from furyl-containing precursors illustrates the diverse chemical functionalities and properties that can be achieved (Kraicheva, Finocchiaro, & Failla, 2005).
Applications De Recherche Scientifique
Synthetic Applications in Medicinal Chemistry
Compounds with furyl groups, similar to 3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one, have been utilized in the synthesis of various biologically active molecules. For instance, furyl derivatives have been incorporated into the synthesis of cyclic peptides with significant biological activities, showcasing their utility in drug development and medicinal chemistry. The synthetic versatility of furyl compounds allows for the creation of molecules with potential applications in treating diseases or as tools in biological research (Davison et al., 2019).
Antimicrobial and Anticonvulsant Activities
Furyl compounds have been explored for their antimicrobial and anticonvulsant properties. Specific furyl derivatives have shown efficacy against various microbial strains, suggesting their potential as leads for the development of new antimicrobial agents. Additionally, certain furyl-containing compounds have demonstrated protective effects in anticonvulsant models, highlighting their potential in the development of treatments for neurological disorders (Küçükgüzel et al., 2004).
Applications in Material Science
The unique chemical properties of furyl-containing compounds have been exploited in material science, particularly in the development of novel organic materials with special properties, such as photoreactive polymers. These materials find applications in various fields, including electronics and photonics, where their light-induced properties can be utilized (Bąkowicz et al., 2015).
Chemical Transformations and Catalysis
Studies have also focused on the chemical transformations involving furyl compounds, including their use in catalytic processes. For example, furyl compounds have been involved in ring-opening reactions catalyzed by metal complexes, showcasing the potential of these compounds in synthetic chemistry for constructing complex molecules (Taylor et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-5-11(15)9-12(10)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRQQRDGGJJWCT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)


![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4617419.png)


![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)